Cas no 50419-72-2 (2-Amino-3,4,5-trichlorobenzoic acid)
2-Amino-3,4,5-trichlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3,4,5-trichlorobenzoic acid
- Benzoicacid, 2-amino-3,4,5-trichloro-
- 2-Amino-3,4,5-trichlor-benzoesaeure
- 2-amino-3,4,5-trichloro-benzoic acid
- 2-azanyl-3,4,5-tris(chloranyl)benzoic acid
- AK-48290
- CTK1G7653
- FT-0651968
- KB-166993
- SBB068586
- SCHEMBL10917707
- EN300-8157221
- DTXSID90670473
- AKOS015854793
- 50419-72-2
- A828114
- DB-346692
- G69955
-
- MDL: MFCD12828237
- Inchi: 1S/C7H4Cl3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13)
- InChI Key: BKLCGTIBUBSYTR-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=CC(C(=O)O)=C1N)Cl)Cl
Computed Properties
- Exact Mass: 238.93092
- Monoisotopic Mass: 238.931
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: 3.2
Experimental Properties
- Density: 1.716
- Boiling Point: 383.9°C at 760 mmHg
- Flash Point: 186°C
- Refractive Index: 1.666
- PSA: 63.32
2-Amino-3,4,5-trichlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DL6L-100mg |
Benzoicacid, 2-amino-3,4,5-trichloro- |
50419-72-2 | 95% | 100mg |
$74.00 | 2024-05-01 | |
| 1PlusChem | 1P00DL6L-250mg |
Benzoicacid, 2-amino-3,4,5-trichloro- |
50419-72-2 | 95% | 250mg |
$111.00 | 2024-05-01 | |
| 1PlusChem | 1P00DL6L-1g |
Benzoicacid, 2-amino-3,4,5-trichloro- |
50419-72-2 | 95% | 1g |
$265.00 | 2024-05-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1837560-100mg |
2-Amino-3,4,5-Trichlorobenzoic acid |
50419-72-2 | 100mg |
¥549.00 | 2024-05-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1837560-250mg |
2-Amino-3,4,5-Trichlorobenzoic acid |
50419-72-2 | 250mg |
¥1014.00 | 2024-05-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1837560-1g |
2-Amino-3,4,5-Trichlorobenzoic acid |
50419-72-2 | 1g |
¥2746.00 | 2024-05-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1837560-5g |
2-Amino-3,4,5-Trichlorobenzoic acid |
50419-72-2 | 5g |
¥12171.00 | 2024-05-11 | ||
| Enamine | EN300-8157221-1g |
2-amino-3,4,5-trichlorobenzoic acid |
50419-72-2 | 1g |
$1172.0 | 2023-09-02 | ||
| Enamine | EN300-8157221-5g |
2-amino-3,4,5-trichlorobenzoic acid |
50419-72-2 | 5g |
$3396.0 | 2023-09-02 | ||
| Enamine | EN300-8157221-10g |
2-amino-3,4,5-trichlorobenzoic acid |
50419-72-2 | 10g |
$5037.0 | 2023-09-02 |
2-Amino-3,4,5-trichlorobenzoic acid Suppliers
2-Amino-3,4,5-trichlorobenzoic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Additional information on 2-Amino-3,4,5-trichlorobenzoic acid
Introduction to 2-Amino-3,4,5-trichlorobenzoic acid (CAS No. 50419-72-2)
2-Amino-3,4,5-trichlorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 50419-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This trichlorinated benzoic acid derivative exhibits a unique structural configuration, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple chlorine substituents and an amino group imparts distinct reactivity and functional properties, which are leveraged in multiple synthetic pathways.
The compound’s significance stems from its versatility in medicinal chemistry. Researchers have explored its potential as a precursor in the development of novel therapeutic agents, particularly in the realm of antimicrobial and anticancer applications. The chlorinated aromatic ring system enhances lipophilicity, facilitating better cell membrane penetration, while the amino group allows for further derivatization through amide or urea bond formations. These characteristics make 2-amino-3,4,5-trichlorobenzoic acid a compelling candidate for designing molecules with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have further highlighted the utility of this compound. Molecular modeling studies suggest that the rigid trichlorobenzene core can serve as a scaffold for generating high-affinity ligands targeting specific biological receptors. For instance, research has demonstrated its potential in modulating enzymes involved in inflammatory pathways. The electron-withdrawing nature of the chlorine atoms optimizes hydrogen bonding interactions with polar residues in protein active sites, enhancing binding efficacy.
In parallel, synthetic methodologies have been refined to improve the yield and purity of CAS no 50419-72-2. Modern techniques such as catalytic hydrogenation and selective halogenation have enabled more efficient production processes. These improvements are crucial for scaling up synthesis while maintaining cost-effectiveness, which is essential for industrial applications. Additionally, green chemistry principles have been integrated into its synthesis to minimize waste and hazardous byproducts, aligning with global sustainability goals.
The pharmacological potential of 2-amino-3,4,5-trichlorobenzoic acid has been further explored through preclinical studies. Researchers have synthesized derivatives of this compound and evaluated their effects on cellular proliferation and apoptosis. Some analogs have shown promising activity against multidrug-resistant bacterial strains, posing a solution to emerging antibiotic resistance challenges. Furthermore, structural modifications have been investigated to enhance selectivity toward tumor cells while minimizing toxicity to healthy tissues.
The compound’s role extends beyond drug development; it also serves as a key intermediate in agrochemical formulations. Chlorinated benzoic acids are widely used in crop protection agents due to their stability under environmental conditions and efficacy against pests. By incorporating CAS no 50419-72-2 into these formulations, scientists aim to develop more sustainable and potent agrochemicals that reduce reliance on traditional pesticides.
From a regulatory perspective, the handling and commercialization of 50419-72-2 adhere to stringent safety guidelines established by international agencies such as the International Council for Harmonisation (ICH). Manufacturers must ensure compliance with Good Manufacturing Practices (GMP) to guarantee product consistency and quality. Documentation regarding its physicochemical properties, toxicity profiles, and environmental impact is meticulously maintained to support regulatory submissions.
The future prospects of 2-amino-3,4,5-trichlorobenzoic acid are bright, with ongoing research uncovering new applications. Innovations in synthetic biology may enable biocatalytic routes for its production, further reducing environmental footprints. Collaborative efforts between academia and industry are fostering interdisciplinary approaches to maximize its utility across multiple sectors. As scientific understanding evolves, this compound is poised to remain at the forefront of chemical innovation.
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